molecular formula C23H18N2O4S B1661461 4-benzoyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)benzamide CAS No. 912762-62-0

4-benzoyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)benzamide

Cat. No. B1661461
CAS RN: 912762-62-0
M. Wt: 418.5
InChI Key: QOEQLPJTLFAAII-UHFFFAOYSA-N
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Description

4-benzoyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)benzamide, commonly known as Benzothiazole or BZT, is an organic compound with the chemical formula C22H19N2O3S . It is used in the synthesis of multi-target-directed ligands (MTDLs) .


Synthesis Analysis

The compound is synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The molecular structure of 4-benzoyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)benzamide consists of a benzoyl group attached to a benzothiazole ring, which is further substituted with a dimethoxybenzamide group .


Chemical Reactions Analysis

The cytotoxicity of the compounds was assessed by the MTT method and Acridine Orange (AO) staining, with cell viability found to be above 90% at effective compound concentrations .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 418.5. Further physical and chemical properties such as melting point, solubility, and stability need to be investigated.

Scientific Research Applications

Medicinal Chemistry and Drug Development

Overview: 4-benzoyl-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide is a synthetic compound with potential therapeutic applications. Researchers have investigated its pharmacological properties and explored its potential as a drug candidate.

Key Points:

Mechanism of Action

The compound binds to the primary interaction sites of both enzymes and has good blood-brain barrier (BBB) penetration . This makes it a potential candidate for future research on neurodegenerative diseases complicated by depression .

Future Directions

The compound shows promise in the treatment of neurodegenerative diseases complicated by depression . Future research could focus on further understanding its mechanism of action and optimizing its synthesis for potential therapeutic applications .

properties

IUPAC Name

4-benzoyl-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O4S/c1-28-17-12-13-18(29-2)21-19(17)24-23(30-21)25-22(27)16-10-8-15(9-11-16)20(26)14-6-4-3-5-7-14/h3-13H,1-2H3,(H,24,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOEQLPJTLFAAII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)OC)SC(=N2)NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501215801
Record name 4-Benzoyl-N-(4,7-dimethoxy-2-benzothiazolyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501215801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

418.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-benzoyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)benzamide

CAS RN

912762-62-0
Record name 4-Benzoyl-N-(4,7-dimethoxy-2-benzothiazolyl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=912762-62-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Benzoyl-N-(4,7-dimethoxy-2-benzothiazolyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501215801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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